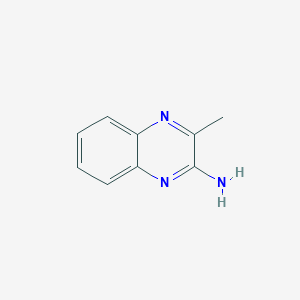

3-Methylquinoxalin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylquinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHZDFAULZNZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326732 | |

| Record name | 3-methylquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34972-22-0 | |

| Record name | 3-methylquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity and Pharmacological Profiling of 3 Methylquinoxalin 2 Amine Derivatives

Comprehensive Overview of Reported Pharmacological Activities of Quinoxaline (B1680401) Derivatives

The quinoxaline nucleus is a privileged structure in drug discovery, with its derivatives exhibiting a broad spectrum of biological effects. These activities are largely attributed to the ability of the quinoxaline ring system to interact with various biological targets. ontosight.ai

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

Quinoxaline derivatives are well-documented for their potent antimicrobial properties. sapub.org Certain synthetic quinoxalines are integral to antibiotics like echinomycin, levomycin, and actinomycin (B1170597), which are effective against Gram-positive bacteria and also show activity against various tumors. longdom.org The antimicrobial activity of quinoxaline derivatives has been reported against a variety of bacterial and fungal strains. wjbphs.com

For instance, some 3-methyl-2-[4-(substituted aminocarbonyl)anilino]quinoxalines and their related derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. wjbphs.com Additionally, new quinoxaline derivatives featuring an ether linkage at the C-2 position have been synthesized and screened for their antimicrobial potential. scholarsresearchlibrary.comnih.gov The introduction of different substituents on the quinoxaline ring system allows for the modulation of their antimicrobial spectrum and potency. wjbphs.come-journals.in

Anticancer Potential and Antitumor Mechanisms

The anticancer activity of quinoxaline derivatives is a significant area of research. These compounds have been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. nih.govnih.gov The antitumor effects of these derivatives are often attributed to their ability to interfere with key cellular processes in cancer cells.

Several 3-(methylquinoxalin-2-yl)amino derivatives have demonstrated notable anticancer activity against the HCT116 human colon carcinoma cell line. nih.gov Specifically, compounds with this core structure have shown IC50 values as low as 2.5 µM. nih.gov The antiproliferative activity of these compounds has been evaluated against various cancer cell lines, including HCT116, HepG2 (liver hepatocellular carcinoma), and MCF-7 (human breast adenocarcinoma). nih.govmdpi.com Some derivatives have also been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. nih.govtandfonline.comrsc.org

Neuromodulatory and Central Nervous System Activities

Quinoxaline derivatives have also been explored for their effects on the central nervous system (CNS). ontosight.ai Certain derivatives have shown potential as neuroprotective agents, which could be beneficial in the treatment of neurodegenerative disorders like Parkinson's disease. nih.gov For example, some 6-aminoquinoxaline (B194958) derivatives have demonstrated a neuroprotective effect on dopaminergic neurons in cellular and animal models of Parkinson's disease. nih.gov

Furthermore, research has been conducted on the anxiolytic potential of novel C2,C3-quinoxaline derivatives. nih.govmdpi.com Some of these compounds have shown promising anxiolytic-like effects in preclinical models. nih.govresearchgate.net The neuromodulatory properties of quinoxalines are linked to their structural similarity to endogenous neurotransmitters and their ability to interact with various CNS receptors. nih.gov

Other Significant Biological Effects

Beyond the aforementioned activities, quinoxaline derivatives have been reported to possess a range of other important biological properties. These include anti-inflammatory, antioxidant, antidiabetic, antitubercular, antimalarial, anti-HIV, and anticonvulsant effects. sapub.orglongdom.orgresearchgate.net

Anti-inflammatory and Antioxidant Activities: Several novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant properties. unav.edunih.gov Some of these compounds have shown significant in vivo anti-inflammatory effects and potent antioxidant activity. unav.eduresearchgate.net Phenyl pyrazolo benzothiazolo quinoxaline derivatives have also been reported to exhibit anti-inflammatory and antioxidant activities. tsijournals.com

Antitubercular and Antimalarial Activities: The broad biological profile of quinoxalines extends to their potential use against infectious diseases like tuberculosis and malaria. sapub.orgresearchgate.net

Anticonvulsant Activity: Certain quinoxalinone derivatives have been investigated for their neuropharmacological effects and have shown significant anticonvulsant action in animal models. researchgate.net

In Vitro and In Vivo Biological Evaluation Methodologies

The pharmacological profiling of 3-methylquinoxalin-2-amine derivatives involves a variety of established in vitro and in vivo evaluation methods to determine their biological activities.

Cell-Based Assays for Cytotoxicity and Antiproliferation

A fundamental step in assessing the anticancer potential of new chemical entities is to determine their cytotoxic and antiproliferative effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. ekb.egnih.gov

This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. In this method, cancer cell lines are exposed to various concentrations of the test compounds for a specific duration. mdpi.comnih.gov The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated to quantify the compound's potency. ekb.egmdpi.com

Various human cancer cell lines are utilized in these assays to screen for broad-spectrum or selective anticancer activity. Commonly used cell lines include:

HCT-116: Human colon carcinoma nih.govmdpi.comekb.eg

MCF-7: Human breast adenocarcinoma nih.govmdpi.comekb.egmdpi.com

HepG2: Liver hepatocellular carcinoma nih.govmdpi.com

PC-14: Human lung adenocarcinoma nih.gov

MKN 45: Human gastric adenocarcinoma nih.gov

Colon 205: Human colon adenocarcinoma nih.gov

SK-N-SH and IMR-32: Neuroblastoma cell lines mdpi.com

To assess the selectivity of the compounds, their cytotoxicity is often also tested against normal, non-cancerous cell lines, such as the human fibroblast cell line WI-38. mdpi.comekb.eg This helps to identify compounds that are more toxic to cancer cells than to normal cells, which is a desirable characteristic for a potential anticancer drug.

Below is a table summarizing the in vitro antiproliferative activity of selected 3-methylquinoxaline derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(methylquinoxalin-2-yl)amino derivative (VIIIc) | HCT116 | 2.5 | nih.gov |

| 3-(methylquinoxalin-2-yl)amino derivative (VIId) | HCT116 | 7.8 | nih.gov |

| 3-(methylquinoxalin-2-yl)amino derivative (VIIIe) | HCT116 | 8.4 | nih.gov |

| 3-(chloroquinoxalin-2-yl)amino derivative (XVa) | HCT116 | 4.4 | nih.gov |

| 3-(chloroquinoxalin-2-yl)amino derivative (XVa) | MCF-7 | 5.3 | nih.gov |

| 3-methylquinoxalin-2(1H)-one derivative (11e) | HepG-2 | 2.1 | nih.gov |

| 3-methylquinoxaline-2-thiol (B109401) derivative (12k) | MCF-7 | 9.8 | nih.gov |

| 3-methylquinoxaline derivative (27a) | HepG2 | 4.5 | tandfonline.com |

| 3-methylquinoxaline derivative (27a) | MCF-7 | 7.7 | tandfonline.com |

| 3-methylquinoxaline-based derivative (17b) | MCF-7 | 2.3 | rsc.org |

| 3-methylquinoxaline-based derivative (17b) | HepG-2 | 2.8 | rsc.org |

Enzyme Inhibition Assays (e.g., Cholinesterase, VEGFR-2, PDE10A)

Derivatives of this compound have been the subject of numerous studies to evaluate their potential as enzyme inhibitors, with significant findings in the inhibition of cholinesterases, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Phosphodiesterase 10A (PDE10A).

Cholinesterase Inhibition: A series of 3-methylquinoxaline-2-hydrazone derivatives were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. longdom.orgresearchgate.net While the synthesized compounds were less potent than the standard drug eserine, they demonstrated considerable and selective inhibitory activities. longdom.orgresearchgate.net Among the tested compounds, derivative 6 was the most active against AChE, and derivative 5 was the most potent inhibitor of BChE. longdom.org These findings suggest that the 3-methylquinoxaline scaffold could be a valuable starting point for developing more potent and selective cholinesterase inhibitors. longdom.orgresearchgate.net

VEGFR-2 Inhibition: The inhibition of VEGFR-2, a key receptor tyrosine kinase in angiogenesis, is a major target in cancer therapy. scispace.comnih.gov Several studies have focused on designing 3-methylquinoxaline derivatives as VEGFR-2 inhibitors. nih.govtandfonline.comrsc.org In one study, two series of derivatives based on 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol were synthesized. nih.gov The results indicated that the 3-methylquinoxalin-2(1H)-one moiety is generally more advantageous for both cytotoxic and VEGFR-2 inhibitory effects than the 3-methylquinoxaline-2-thiol moiety. nih.govtandfonline.com

Compound 17b , a 3-methylquinoxalin-2(1H)-one derivative, emerged as a highly potent VEGFR-2 inhibitor with an IC₅₀ value of 2.7 nM, which is more potent than the reference drug sorafenib (B1663141) (IC₅₀ = 3.12 nM). scispace.comrsc.orgrsc.org Another potent inhibitor, compound 27a , also a 3-methylquinoxalin-2(1H)-one derivative, showed an IC₅₀ of 3.2 nM against VEGFR-2, comparable to sorafenib. tandfonline.comtandfonline.com Structure-activity relationship (SAR) studies revealed that an amide pharmacophore and a terminal hydrophobic tail, such as a tert-butyl group, are crucial for high inhibitory activity. tandfonline.comtandfonline.com The substitution pattern on the terminal aromatic rings also significantly influences the inhibitory potency. tandfonline.com

PDE10A Inhibition: Phosphodiesterase 10A (PDE10A) is a key enzyme in the regulation of cyclic nucleotide signaling in the brain, and its inhibition is a promising strategy for treating psychotic disorders like schizophrenia. nih.govjst.go.jp Researchers have identified potent PDE10A inhibitors from a library of PDE5 inhibitors, leading to the discovery of stilbene (B7821643) derivatives containing a 3-methyl-7-fluoro quinoxaline moiety. nih.gov This specific substitution on the quinoxaline ring was found to be highly effective, resulting in a compound with strong PDE10A inhibitory activity and good pharmacokinetic properties. nih.gov One such derivative, T-251, demonstrated a potent inhibitory activity against human PDE10A with an IC50 of 0.050 nmol/L and high selectivity over other PDE families. researchgate.netresearchmap.jp

Table 1: Enzyme Inhibitory Activity of this compound Derivatives

| Compound | Target Enzyme | IC₅₀ | Source |

|---|---|---|---|

| 6 | Acetylcholinesterase (AChE) | 170 ± 30 µg/mL | longdom.org |

| 10 | Acetylcholinesterase (AChE) | 180 ± 10 µg/mL | longdom.org |

| 2 | Butyrylcholinesterase (BChE) | 780 ± 10 µg/mL | longdom.org |

| 5 | Butyrylcholinesterase (BChE) | 550 ± 10 µg/mL | longdom.org |

| 6 | Butyrylcholinesterase (BChE) | 790 ± 10 µg/mL | longdom.org |

| 17b | VEGFR-2 | 2.7 nM | scispace.comrsc.orgrsc.org |

| 27a | VEGFR-2 | 3.2 nM | tandfonline.comtandfonline.com |

| 28 | VEGFR-2 | 4.2 nM | tandfonline.comtandfonline.com |

| 30f | VEGFR-2 | 6.1 nM | tandfonline.comtandfonline.com |

| 30i | VEGFR-2 | 4.8 nM | tandfonline.comtandfonline.com |

| 31b | VEGFR-2 | 5.5 nM | tandfonline.comtandfonline.com |

| T-251 | PDE10A | 0.050 nM | researchgate.netresearchmap.jp |

Apoptosis Induction and Cell Cycle Analysis

Several potent 3-methylquinoxaline-based VEGFR-2 inhibitors have been investigated for their ability to induce apoptosis and cause cell cycle arrest in cancer cells. nih.govtandfonline.commdpi.com

Compound 11e , a 3-methylquinoxalin-2(1H)-one derivative, was found to induce apoptosis in HepG2 cancer cells by 49.14% compared to control cells (9.71%). nih.gov Further analysis showed that this compound caused cell cycle arrest at the G2/M phase. nih.gov

Similarly, compound 17b was shown to induce apoptosis and arrest the cell cycle in the G2/M phase in HepG-2 cells. scispace.comrsc.org Mechanistic studies revealed that treatment with compound 17b led to the upregulation of pro-apoptotic proteins caspase-3 and caspase-9, and improved the Bax/Bcl-2 ratio by more than 10-fold. rsc.org

The most active compound from another study, 27a , also demonstrated a significant ability to induce apoptosis and disrupt the cell cycle. nih.govtandfonline.comtandfonline.com In HepG2 cells, compound 27a caused an accumulation of cells in the G2/M phase, 3.5-fold greater than in control cells. tandfonline.com It also induced apoptosis at a rate five times higher than in untreated cells. nih.govtandfonline.com This was accompanied by a 2.5-fold increase in caspase-3 levels, a 3.43-fold increase in caspase-9 levels, and a 5-fold elevation of the Bax/Bcl-2 ratio. tandfonline.com

Another derivative, compound VIIIc , was selected for cell cycle analysis in the HCT116 human colon carcinoma cell line due to its potent antiproliferative activity. mdpi.comresearchgate.net This compound induced a significant disruption in the cell cycle profile, leading to cell cycle arrest at the G2/M phase boundary. mdpi.comresearchgate.net

Table 2: Effect of this compound Derivatives on Cell Cycle and Apoptosis

| Compound | Cell Line | Effect | Source |

|---|---|---|---|

| 11e | HepG2 | Induces apoptosis (49.14%); G2/M phase arrest | nih.gov |

| 17b | HepG-2 | Induces apoptosis; G2/M phase arrest; Upregulates caspase-3 & -9; Increases Bax/Bcl-2 ratio >10-fold | scispace.comrsc.org |

| 27a | HepG2 | Induces apoptosis (5x > control); G2/M phase arrest (3.5x > control); Increases caspase-3 (2.5x), caspase-9 (3.43x), and Bax/Bcl-2 ratio (5x) | nih.govtandfonline.com |

| VIIIc | HCT116 | G2/M phase arrest | mdpi.comresearchgate.net |

Molecular Targets and Mechanisms of Action

Receptor Binding and Enzyme Active Site Interactions

The mechanism of action for many 3-methylquinoxaline derivatives involves direct interaction with the ATP binding site of their target enzymes. nih.govtandfonline.com

VEGFR-2 Active Site Interactions: Molecular docking studies have provided detailed insights into how these compounds bind to the VEGFR-2 active site. nih.govnih.govtandfonline.com The design of these inhibitors often involves bioisosteric replacement of moieties found in known VEGFR-2 inhibitors like sorafenib and sunitinib. scispace.comrsc.org The 3-methylquinoxalin-2(1H)-one or 3-methylquinoxaline-2-thiol moieties are designed to occupy the hinge region (adenine region) of the ATP binding pocket. scispace.comnih.govrsc.org

For instance, compound 11e was shown to be completely buried inside the VEGFR-2 active site, adopting a binding mode similar to sorafenib. nih.gov Its amide group forms crucial hydrogen bonds with the key amino acid residues Glu883 and Asp1044 in the DFG-motif region. The 3-methylquinoxalin-2(1H)-one core fits into the hinge region, forming hydrophobic interactions with residues like Leu1033 and Phe916. nih.gov

Similarly, compound 27a interacts with the VEGFR-2 active site through hydrogen bonds between its amide pharmacophore and the key amino acids Glu883 and Asp1044. nih.gov The terminal tert-butyl group occupies the allosteric hydrophobic pocket. nih.govtandfonline.com The binding mode of another derivative, 30f , which has a 3-methylquinoxaline-2-thiol core, also showed interactions with key residues like Asp1046 and Glu388. tandfonline.com

The N-phenylacetamide moiety often acts as a spacer, positioning the terminal hydrophobic group in the allosteric hydrophobic region, while the quinoxaline core anchors the molecule in the hinge region. scispace.comnih.govnih.gov The urea (B33335) or amide moiety typically forms hydrogen bonds with the DFG motif. nih.gov

Modulation of Cellular Pathways and Signaling Cascades

The inhibition of key enzymes like VEGFR-2 by 3-methylquinoxaline derivatives directly impacts cellular signaling pathways that are crucial for cell proliferation, survival, and angiogenesis. nih.govrsc.org

By inhibiting VEGFR-2, these compounds block the downstream signaling cascade initiated by the binding of vascular endothelial growth factor (VEGF). rsc.org This inhibition prevents the autophosphorylation and dimerization of the receptor, which are essential steps for its activation. rsc.org The disruption of VEGFR-2 signaling leads to the suppression of pathways like the MAP kinase and AKT signaling pathways, which are involved in promoting cell proliferation and survival. researchgate.net

The induction of apoptosis by these compounds is a direct consequence of their impact on cellular signaling. The observed upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2 shift the cellular balance towards programmed cell death. nih.govrsc.orgtandfonline.com The activation of executioner caspases, such as caspase-3 and caspase-9, further confirms the induction of the apoptotic cascade. nih.govrsc.orgtandfonline.com The link between cell cycle arrest at the G2/M phase and the induction of apoptosis suggests a synergistic antitumor effect, as manipulating the cell cycle can effectively enhance the apoptotic response. nih.gov

In the context of PDE10A inhibition, the derivatives modulate the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in striatal medium spiny neurons. nih.govjst.go.jp This modulation of cyclic nucleotide levels directly affects the activity of these neurons, which is a key mechanism for the therapeutic effects observed in models of psychosis. nih.govjst.go.jp

Structure Activity Relationship Sar Studies and Rational Ligand Design

Systematic Analysis of Substituent Effects on Biological Potency and Selectivity

Systematic modifications of the 3-methylquinoxalin-2-amine core have revealed several key determinants of biological activity. These can be broadly categorized by the region of the molecule being altered: the quinoxaline (B1680401) core itself, the linker connecting it to a terminal moiety, and the nature of that terminal group.

A significant finding is the superior activity of analogues based on the 3-methylquinoxalin-2(1H)-one scaffold compared to the 3-methylquinoxaline-2-thiol (B109401) scaffold. nih.govtandfonline.comnih.govtandfonline.com This suggests that the oxygen atom at the 2-position is more favorable for biological interactions, likely through hydrogen bonding, than a sulfur atom.

The linker group, which connects the quinoxaline core to a terminal hydrophobic region, also plays a crucial role. Studies comparing different linkers have shown that an amide group generally confers greater activity than a diamide (B1670390) or a hydrazide moiety. nih.govtandfonline.com This highlights the importance of the specific hydrogen bond donor and acceptor properties of the linker in interacting with the target protein.

The terminal hydrophobic tail of the molecule has been a major focus of SAR studies, with variations in this region leading to significant fluctuations in biological potency. In one series of 3-methylquinoxalin-2(1H)-one derivatives, the presence of a bulky, hydrophobic aliphatic group, specifically a tert-butyl tail, was found to be critical for high potency. nih.govtandfonline.com When exploring aromatic terminal groups, heterocyclic rings were shown to be more effective than non-heteroaromatic ones. nih.gov Furthermore, the substitution pattern on these aromatic rings is a key modulator of activity. The presence of electron-donating groups, such as a 2,6-dimethoxy substitution, has been shown to increase cytotoxic activity, while an unsubstituted phenyl ring led to a marked decrease in biological effect. nih.gov

The following table summarizes the structure-activity relationships for a series of 3-methylquinoxalin-2(1H)-one derivatives as VEGFR-2 inhibitors.

| Compound ID | Quinoxaline Core | Linker | Terminal Moiety | VEGFR-2 IC₅₀ (nM) |

| 27a | 3-methylquinoxalin-2(1H)-one | Amide | tert-butyl | 3.2 nih.gov |

| 27b | 3-methylquinoxalin-2(1H)-one | Amide | Unsubstituted Phenyl | Decreased activity nih.gov |

| 27c | 3-methylquinoxalin-2(1H)-one | Amide | 2,6-dimethoxyphenyl | Increased cytotoxicity nih.gov |

| 27f | 3-methylquinoxalin-2(1H)-one | Amide | Heterocyclic ring | High activity nih.gov |

| 28 | 3-methylquinoxalin-2(1H)-one | Diamide | - | Less active than amide nih.gov |

| 29 | 3-methylquinoxalin-2(1H)-one | Hydrazide | - | Less active than diamide nih.gov |

| 30f | 3-methylquinoxaline-2-thiol | Amide | - | 4.2 nih.gov |

| 30i | 3-methylquinoxaline-2-thiol | Amide | - | 5.8 nih.gov |

| 31b | 3-methylquinoxaline-2-thiol | Diamide | - | 6.1 nih.gov |

Design Principles for Optimized this compound Analogues

The insights gained from SAR studies have led to the formulation of clear design principles for optimizing this compound analogues as VEGFR-2 inhibitors. A ligand-based drug design approach has been successfully employed, often using known inhibitors like Sorafenib (B1663141) as a reference. tandfonline.comnih.gov

The core design strategy involves the bioisosteric replacement of moieties in known drugs with the 3-methylquinoxaline scaffold. nih.govtandfonline.com The 3-methylquinoxalin-2(1H)-one moiety is a preferred choice for occupying the hinge region of the ATP binding pocket of VEGFR-2. tandfonline.comnih.gov

An N-phenylacetamide linker has been effectively utilized to span the distance to the allosteric hydrophobic pocket of the receptor. nih.gov The amide within this linker is critical, serving as a key pharmacophore that can act as both a hydrogen bond donor and acceptor. nih.govtandfonline.com

The terminal part of the molecule should consist of a hydrophobic group to effectively occupy the allosteric hydrophobic pocket. nih.gov Both aliphatic and aromatic groups can be effective, but their nature and substitution pattern must be carefully chosen. For instance, bulky aliphatic groups or appropriately substituted aromatic/heterocyclic rings have been shown to enhance potency. nih.gov

A 3-methylquinoxalin-2(1H)-one core.

An amide-containing linker.

A bulky hydrophobic or a substituted aromatic/heterocyclic terminal group.

Conformational Analysis and Stereochemical Impact on Activity

The three-dimensional arrangement of a molecule (its conformation and stereochemistry) is critical for its interaction with a biological target. Conformational analysis, which studies the different spatial arrangements of atoms that arise from rotation around single bonds, is therefore a key aspect of drug design. researchgate.net

For 3-methylquinoxaline derivatives, studies have highlighted the importance of stereochemistry in determining biological activity. For example, in a series of PDE10A inhibitors, the introduction of a methyl group at the 3-position of the quinoxaline ring was found to be the most effective substitution, and this was rationalized by X-ray co-crystal structure analysis which showed a favorable conformation in the active site. jst.go.jp This suggests that the stereochemical presentation of the methyl group is crucial for optimal binding.

While detailed conformational analyses for a broad range of this compound derivatives are not extensively reported in the literature, the principles of stereochemistry dictate that the introduction of chiral centers or the existence of atropisomerism (chirality arising from restricted rotation around a single bond) could have a profound impact on activity. ijrpr.com For any given chiral derivative, it is likely that one enantiomer or diastereomer will exhibit significantly higher potency than the others, as it will have the correct spatial arrangement of functional groups to interact optimally with the chiral environment of the protein's binding site. The control and understanding of stereochemistry are therefore crucial for developing selective and potent drugs based on this scaffold. ijrpr.com

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for lead optimization and the discovery of novel chemical entities with improved properties. nih.govresearchgate.net Scaffold hopping involves replacing the central core of a molecule with a different scaffold while maintaining similar biological activity. nih.govbhsai.org Bioisosteric replacement is the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to a molecule that has a similar biological effect. researchgate.netnih.gov

In the context of this compound, the scaffold itself has been used as a bioisostere. For instance, the 3-methylquinoxaline scaffold has been designed as a bioisosteric replacement for the N-methylpicolinamide moiety of the drug Sorafenib. nih.gov Similarly, the 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol moieties have been used as bioisosteres for the pyridine (B92270) or indole (B1671886) rings of other VEGFR-2 inhibitors. nih.gov

Conversely, scaffold hopping can be applied to replace the 3-methylquinoxaline core itself. For example, a pyrrolo[1,2-a]quinoxaline (B1220188) scaffold, which was identified as a PTP1B inhibitor, underwent a scaffold hopping approach where the pyrrole (B145914) ring was replaced by various azoles. nih.gov This strategy, guided by computational methods, led to the discovery of new inhibitors with altered physicochemical properties but retained or improved biological activity. nih.gov Such an approach could be applied to this compound derivatives to explore new chemical space and potentially improve properties like solubility, metabolic stability, or patentability.

Bioisosteric replacement can also be applied to other parts of the this compound molecule. For instance, the amide linker, which is crucial for activity, could be replaced by bioisosteres such as 1,2,4-oxadiazoles, 1,2,3-triazoles, or other five-membered heterocycles to modulate the molecule's properties while maintaining the key hydrogen bonding interactions. nih.gov

Computational Chemistry and Cheminformatics in 3 Methylquinoxalin 2 Amine Research

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are pivotal in understanding the interactions between 3-methylquinoxalin-2-amine derivatives and their biological targets. These computational techniques predict the binding affinity and orientation of a ligand (the quinoxaline (B1680401) derivative) within the active site of a protein, offering a rationale for its biological activity.

In the context of anticancer research, derivatives of this compound have been investigated as potential inhibitors of key proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.govnih.gov VEGFR-2 is a crucial tyrosine kinase receptor that plays a significant role in angiogenesis, the formation of new blood vessels that tumors need to grow. nih.govnih.gov

Molecular docking studies have been employed to elucidate the binding modes of these compounds within the VEGFR-2 active site. nih.govnih.govnih.gov For instance, research has shown that the 3-methylquinoxaline scaffold can act as a bioisostere for the N-methylpicolinamide moiety of sorafenib (B1663141), a known VEGFR-2 inhibitor. nih.gov The design of new derivatives often involves modifying the core structure to optimize interactions with specific regions of the receptor's binding pocket, including the hinge region, the DFG-motif region, and the allosteric hydrophobic pocket. nih.gov

Studies have revealed that specific structural features of the quinoxaline derivatives are crucial for their binding affinity. For example, the 3-methylquinoxalin-2(1H)-one moiety has been found to be more beneficial for both cytotoxic activity and VEGFR-2 inhibition compared to the 3-methylquinoxaline-2-thiol (B109401) moiety. nih.govtandfonline.com Furthermore, the nature of the terminal hydrophobic group significantly influences the compound's activity, with aromatic moieties generally being more effective than aliphatic ones. tandfonline.com Docking simulations have successfully rationalized these structure-activity relationships (SAR), showing how different substituents interact with the amino acid residues in the binding pocket. nih.govtandfonline.comsci-hub.se

The CDOCKER energy score, a metric used in some docking programs to estimate binding affinity, has been correlated with the experimental cytotoxic effects of these compounds. sci-hub.se Derivatives showing high binding affinity in simulations have often demonstrated lower IC50 values (a measure of inhibitory concentration) against various cancer cell lines. sci-hub.se This correlation underscores the predictive power of molecular docking in identifying promising lead compounds for further development.

| Compound | Target Protein | Docking Score (CDOCKER Energy) | Key Interactions |

|---|---|---|---|

| Derivative 2e | c-Met kinase | High | Not specified |

| Derivative 4 | c-Met kinase | High | Not specified |

| Derivative 7a | c-Met kinase | High | Not specified |

| Derivative 12a | c-Met kinase | High | Not specified |

| Derivative 12b | c-Met kinase | High | Not specified |

| Derivative 13 | c-Met kinase | High | Not specified |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of this compound and its analogs. researchgate.netjocpr.com These calculations help in understanding the intrinsic properties of the molecules that govern their chemical behavior and biological interactions. ornl.govarxiv.orgepfl.ch

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter for determining molecular stability and reactivity. researchgate.netjocpr.comwuxibiology.com

For derivatives of this compound, both electron-donating and electron-accepting substituents have been shown to be effective in reducing the HOMO-LUMO gap. researchgate.netjocpr.com A smaller energy gap generally implies higher reactivity, which can be advantageous for biological activity. wuxibiology.com DFT calculations at the B3LYP/6-311G level of theory have been used to determine the HOMO and LUMO energies in both the gas phase and aqueous solutions. researchgate.netjocpr.com

The distribution of HOMO and LUMO densities across the molecule can also pinpoint the likely sites for electrophilic and nucleophilic attack, respectively. This information is valuable for understanding reaction mechanisms and designing molecules with specific reactivity profiles.

| Phase | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |

|---|---|---|---|

| Gas Phase | -6.13 | -1.54 | 4.59 |

| Aqueous Phase | -6.08 | -1.62 | 4.46 |

Prediction of Redox Potentials and Electrochemical Behavior

The electrochemical properties of this compound derivatives are crucial for understanding their behavior in biological systems, as many biological processes involve electron transfer reactions. uchile.cl Quantum chemical calculations can predict the redox potentials of these compounds, providing insights into their tendency to be oxidized or reduced. researchgate.netjocpr.comresearchgate.netmdpi.comals-japan.com

DFT calculations have been successfully used to calculate the redox potentials of 3-methylquinoxalin-2(1H)-one (MQO) relative to the Standard Hydrogen Electrode (SHE). researchgate.netjocpr.com The calculated redox potential for MQO in an aqueous phase was found to be 0.015 eV. researchgate.netjocpr.com This value indicates the relative ease with which the molecule can participate in redox reactions. The presence of a methyl group, which is electron-donating, influences this potential. researchgate.net Understanding the redox behavior is important as it can be linked to the molecule's mechanism of action and potential metabolic pathways.

Chemical Potential, Hardness, and Electrophilicity Indices

Global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω) provide a quantitative measure of a molecule's reactivity. researchgate.netjocpr.comrsc.orgnih.gov These parameters are derived from the HOMO and LUMO energies.

Chemical Potential (μ) : Represents the escaping tendency of electrons from a system. A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Global Electrophilicity (ω) : Quantifies the ability of a molecule to accept electrons. uchile.cl

For 3-methylquinoxalin-2(1H)-one (MQO), these parameters have been calculated using DFT. The results help in classifying the molecule's reactivity profile and comparing it with other related compounds. For example, a higher electrophilicity index suggests a better electrophile. These indices are valuable in rationalizing the outcomes of chemical reactions and predicting the nature of interactions with biological macromolecules.

| Parameter | Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.85 |

| Chemical Hardness (η) | 2.23 |

| Global Electrophilicity (ω) | 3.32 |

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic properties of a drug candidate, commonly abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success. Computational models are widely used to predict these properties early in the drug discovery pipeline, helping to identify compounds with favorable drug-like characteristics. nih.govresearchgate.netsemanticscholar.org

For derivatives of this compound, in silico ADMET (ADME and Toxicity) studies have been performed to assess their pharmacokinetic profiles. nih.govresearchgate.netsemanticscholar.org These studies often involve calculating various physicochemical properties, such as molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors, and using them to predict ADME parameters based on established rules like Lipinski's rule of five. researchgate.net

Predictive models can estimate properties like gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes. While specific ADME data for this compound itself is limited, studies on its derivatives have shown that they can be designed to have good ADMET profiles. researchgate.netepa.gov For example, research on novel 3-methylquinoxaline derivatives as VEGFR-2 inhibitors included ADMET calculations to ensure that the synthesized compounds possessed favorable pharmacokinetic properties. nih.govsemanticscholar.org

Computational Toxicology and Safety Assessment

Ensuring the safety of a chemical compound is paramount. Computational toxicology provides a suite of tools to predict the potential toxicity of a substance, thereby reducing the need for extensive and costly experimental testing. nih.govnih.goveuropa.eutoxicology.org These methods are becoming increasingly important in chemical risk assessment. nih.govnih.gov

For this compound and its derivatives, computational toxicology studies have been conducted to predict their potential adverse effects. nih.govnih.gov These in silico assessments can predict various toxicity endpoints, such as mutagenicity, carcinogenicity, and organ-specific toxicity. While detailed public data on the computational toxicology of this compound is scarce, the general approach involves using quantitative structure-activity relationship (QSAR) models and other predictive algorithms. epa.govcir-safety.org

Advanced Spectroscopic and Crystallographic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While specific experimental NMR data for 3-Methylquinoxalin-2-amine were not available in the searched literature, the expected chemical shifts can be predicted based on its structure and data from analogous compounds such as 2-methylquinoxaline (B147225) and other amino-substituted heterocycles.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals corresponding to the methyl, amine, and aromatic protons. The methyl group (–CH₃) protons, being attached to an sp² hybridized carbon of the quinoxaline (B1680401) ring, would likely appear as a singlet in the range of 2.5–2.8 ppm. chemicalbook.com The amine (–NH₂) protons typically exhibit a broad singlet, with a chemical shift that can vary significantly (from 0.5 to 5.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding effects. udel.edu The four protons on the benzene (B151609) portion of the quinoxaline ring would appear in the aromatic region, typically between 7.0 and 8.5 ppm, likely as a complex pattern of multiplets due to spin-spin coupling. chemicalbook.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule, assuming no accidental equivalence. The chemical shifts are influenced by the local electronic environment and hybridization. chemguide.co.uk The methyl carbon is expected to resonate in the aliphatic region, typically around 15–25 ppm. oregonstate.edu Carbons of the aromatic ring system will appear in the downfield region of 110–150 ppm. oregonstate.eduresearchgate.net The two carbons of the pyrazine (B50134) ring directly bonded to nitrogen atoms (C2 and C3) would be significantly deshielded, appearing at the lower end of the aromatic range, potentially between 140 and 160 ppm, due to the electronegativity of the adjacent nitrogen atoms. chemguide.co.ukwhitman.edu

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~2.5–2.8 | Singlet (s) |

| -NH₂ | ~0.5–5.0 (variable) | Broad Singlet (br s) |

| Aromatic-H | ~7.0–8.5 | Multiplets (m) |

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~15–25 |

| Aromatic C-H & C-C | ~110–140 |

| Aromatic C-N | ~140–160 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

The molecular formula of this compound is C₉H₉N₃, which corresponds to a molecular weight of 159.19 g/mol and an exact mass of approximately 159.080 Da. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with this compound. libretexts.org

In an electron ionization (EI) mass spectrum, a prominent molecular ion (M⁺) peak at m/z 159 would be expected due to the stability of the aromatic system. libretexts.orgmiamioh.edu The fragmentation pattern would be characteristic of aromatic nitrogen heterocycles. Common fragmentation pathways for related structures include the loss of small, stable molecules. A notable fragmentation pathway for quinoxaline derivatives can involve the cleavage of the pyrazine ring, often leading to the loss of hydrogen cyanide (HCN, 27 Da). libretexts.org Another potential fragmentation could involve the methyl group, leading to the loss of a hydrogen radical to form an [M-1]⁺ ion or cleavage of the C-CH₃ bond. Alpha-cleavage, a dominant fragmentation pathway for aliphatic amines, is less common for aromatic amines but could potentially lead to rearrangements. miamioh.edulibretexts.orgorgchemboulder.com

| m/z | Assignment | Notes |

|---|---|---|

| 159 | [M]⁺ | Molecular Ion |

| 158 | [M-H]⁺ | Loss of a hydrogen radical |

| 132 | [M-HCN]⁺ | Loss of hydrogen cyanide from the pyrazine ring |

Infrared (IR) Spectroscopy for Functional Group Identification

The infrared spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups. As a primary aromatic amine, the most diagnostic signals would be from the N-H vibrations. researchgate.net

Two distinct, sharp to medium bands are anticipated in the 3300–3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amine (–NH₂) group. researchgate.net A medium to strong N-H bending (scissoring) vibration is expected to appear in the 1580–1650 cm⁻¹ region. researchgate.net The C–N stretching vibration for aromatic amines typically produces a strong band between 1250 and 1335 cm⁻¹. researchgate.net

Other expected absorptions include aromatic C-H stretching vibrations, which appear as a group of weak to medium bands just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoxaline ring system would be observed in the 1450–1620 cm⁻¹ region. Finally, strong bands corresponding to out-of-plane C-H bending in the 650-900 cm⁻¹ range can give information about the substitution pattern on the benzene ring.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300–3500 (two bands) |

| Aromatic C-H Stretch | Aromatic Ring | 3000–3100 |

| N-H Bend (Scissoring) | Primary Amine | 1580–1650 |

| C=C and C=N Stretch | Aromatic Ring | 1450–1620 |

| C-N Stretch | Aromatic Amine | 1250–1335 |

X-ray Crystallography for Three-Dimensional Structural Determination

Specific crystallographic data for this compound has not been identified. However, the analysis of a closely related derivative, N-(3-methylphenyl)quinoxalin-2-amine monohydrate, provides significant insight into the likely structural features and intermolecular interactions that would be present. nih.govunito.it

In the crystal structure of N-(3-methylphenyl)quinoxalin-2-amine monohydrate, the quinoxaline system is nearly planar. nih.govunito.it The crystal packing is dominated by a network of hydrogen bonds and π-π stacking interactions. The amine's hydrogen atom forms a hydrogen bond (N–H···O) with a water molecule, which in turn forms two hydrogen bonds (O–H···N) to the pyrazine nitrogen atoms of adjacent quinoxaline molecules. nih.govunito.it

These interactions create supramolecular layers. unito.it These layers are further stabilized by significant π-π stacking interactions between the pyrazine rings of centrosymmetrically related molecules, with a reported ring centroid-to-centroid distance of 3.5923 Å. nih.govunito.it The layers are stacked along the crystallographic axis, connected by C–H···π contacts. unito.it It is highly probable that in the absence of a water molecule, the crystal structure of this compound would feature direct intermolecular hydrogen bonding between the amine group of one molecule and the pyrazine nitrogen of another (N–H···N), alongside similar π-π stacking interactions, which are characteristic of planar aromatic systems. nih.gov

No co-crystal structures of this compound with biological targets such as enzymes or proteins were identified in the reviewed literature.

Emerging Research Trends and Future Perspectives

Development of Novel Synthetic Methodologies and Catalytic Systems

Modern synthetic chemistry is increasingly focused on efficiency, sustainability, and novelty. In this context, the synthesis of quinoxaline (B1680401) derivatives is evolving beyond traditional condensation reactions, which often require harsh conditions and long reaction times. researchgate.net

Recent advancements include the adoption of greener and more sophisticated catalytic systems. For instance, a method using an iodine/tert-butyl hydroperoxide (I2/TBHP) reagent system has been highlighted as a modern paradigm for organic transformations that improves selectivity and sustainability. northeastern.edu Another innovative approach involves the use of ionic liquids as both the solvent and catalyst. A method for synthesizing 3-methyl-quinoxaline-2-carboxylic acid using an ionic liquid system enables the cyclization reaction to occur at room temperature with high yield and purity, while also allowing the solvent to be recycled, thereby reducing cost and environmental pollution. google.com

Photocatalysis represents another frontier, with visible light-induced reactions offering mild and environmentally friendly alternatives. Researchers have successfully synthesized 3-aminoquinoxalin-2(1H)-ones through a C–H/N–H cross-dehydrogenative coupling using Eosin Y as a photocatalyst and air as the oxidant. acs.org Furthermore, catalyst-free methods are being developed, such as the use of polyethylene (B3416737) glycol (PEG-400) as a green solvent, which can increase the reaction rate and reduce reaction time for the synthesis of 2-amino quinoxaline derivatives. acs.org Mechanochemical agitation, a solvent-free and catalyst-free protocol, has also been shown to produce quinoxalines in minutes with near-quantitative yields and a near-zero E-factor, highlighting a significant step towards sustainable chemistry. rsc.org

Solid acid catalysts like TiO2-Pr-SO3H are also gaining attention for their recyclability and efficiency in preparing quinoxalines under green chemistry principles. beilstein-journals.org These emerging methodologies underscore a clear trend towards more economical, environmentally benign, and efficient synthesis of the quinoxaline scaffold, which is critical for both pharmaceutical and materials science applications.

Identification of Undiscovered Biological Targets and Therapeutic Areas

While the quinoxaline core is known for a wide range of biological activities, current research is intensely focused on identifying and validating novel biological targets, expanding its therapeutic potential far beyond its initial applications. longdom.org

A predominant area of investigation is in oncology, where numerous derivatives of 3-methylquinoxalin-2(1H)-one and its thio-analogue have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researchgate.netresearchgate.netnih.gov Inhibition of VEGFR-2 is a critical strategy for suppressing tumor angiogenesis, and compounds like N-(4-((3-Methylquinoxalin-2-yl)amino)phenyl)benzamide and 2-((3-Methylquinoxalin-2-yl)thio)-N-(4-(2-(4-nitrobenzoyl)hydrazine-1-carbonyl) phenyl) acetamide have shown promising cytotoxic activities against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). researchgate.netnih.govrsc.org

Beyond oncology, research is uncovering new therapeutic avenues:

Neurodegenerative Diseases: Derivatives of 3-methylquinoxaline-2-hydrazone have been found to be selective inhibitors of acetylcholinesterase and butyrylcholinesterase. longdom.orgacs.org This suggests their potential as lead compounds for the development of new treatments for Alzheimer's disease, a condition characterized by the loss of cholinergic cells. longdom.orgacs.org Additionally, certain quinoxalinones act as AMPA receptor antagonists, which may be beneficial in treating a range of neurological disorders. scirp.org

Antiviral Applications: The versatility of the quinoxaline scaffold is being explored in the fight against respiratory pathogens. Certain derivatives have been identified as potent and selective Toll-like receptor 7 (TLR7) antagonists, positioning them as potential immunomodulatory agents. researchgate.net There is also emerging research into quinoxaline compounds as inhibitors of human Cyclophilin A (CypA) and the 3CL protease of SARS-CoV-2, indicating a potential role in developing new antiviral therapies. researchgate.net

Diabetes: Quinoxalinone derivatives are being designed and screened for their hypoglycemic activity, presenting a new class of potential antidiabetic agents. frontiersin.org

This expansion into new therapeutic areas highlights the scaffold's privileged status in medicinal chemistry, capable of interacting with a diverse set of biological targets.

| Emerging Biological Targets | Potential Therapeutic Area | Key Findings |

| VEGFR-2 | Oncology (Anti-angiogenesis) | Derivatives show potent inhibition and cytotoxic effects against breast and liver cancer cell lines. researchgate.netnih.govrsc.org |

| Acetylcholinesterase & Butyrylcholinesterase | Neurodegenerative Disorders (e.g., Alzheimer's) | Hydrazone derivatives exhibit selective inhibition, making them candidates for further optimization. longdom.orgacs.org |

| TLR7, CypA, 3CLpro | Infectious Diseases (Antiviral/Immunomodulation) | Derivatives show potential as TLR7 antagonists and inhibitors of key viral proteins like those in SARS-CoV-2. researchgate.net |

| AMPA Receptors | Neurological Disorders | Quinoxalinone structures can act as antagonists, offering potential neuroprotective effects. scirp.org |

Application in Materials Science and Other Non-Medicinal Fields

The utility of the 3-methylquinoxalin-2-amine scaffold and its parent structures extends beyond medicine into the realm of materials science, where their unique electronic and photophysical properties are being harnessed for advanced applications. beck-shop.de The rigid, planar, and electron-accepting nature of the quinoxaline core makes it an excellent building block for functional organic materials. researchgate.netresearchgate.net

A significant area of application is in organic electronics:

Polymer Solar Cells (PSCs): Quinoxaline-based conjugated polymers are widely used as electron-donating or electron-accepting materials in the active layer of PSCs. northeastern.edursc.org Their properties can be readily tuned by modifying side chains, and polymers like PTQ10 have demonstrated remarkable power conversion efficiencies (PCEs) of over 16% in organic solar cells and 21% in perovskite solar cells. beilstein-journals.org

Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives are employed as efficient electroluminescent materials, emitters, and electron transporters in OLEDs. acs.orgacs.orgrsc.org By combining quinoxaline units (acceptors) with triarylamine units (donors), researchers can create dipolar compounds whose emission color can be tuned from bluish-green to orange. acs.org

Organic Field-Effect Transistors (OFETs): The quinoxaline core is a versatile building block for constructing π-conjugated systems that show good performance as n-type semiconductors in OFETs. beilstein-journals.orgrsc.orgresearchgate.net The mechanical properties of these materials, such as flexibility, are also being studied to develop durable electronic devices. rsc.org

The high electron affinity and thermal stability of quinoxaline-containing polymers make them suitable for a range of optical devices. researchgate.net Furthermore, research into functionalized quinoxalinones has noted their potential in applications involving surface interactions, such as corrosion inhibition. researchgate.net These non-medicinal applications are a rapidly growing field, driven by the quest for low-cost, flexible, and efficient electronic and optical technologies. northeastern.edubeilstein-journals.org

Challenges and Opportunities in Drug Discovery and Development

Despite the immense potential of this compound and related structures, their journey from laboratory synthesis to clinical application or commercial material is fraught with challenges. However, each challenge presents a corresponding opportunity for innovation.

Challenges:

Synthetic Complexity: While novel synthetic methods are emerging, the synthesis of specifically substituted quinoxaline derivatives can still be complex and require multi-step procedures, which can be a hurdle for large-scale production. sci-hub.se

Target Selectivity and Off-Target Effects: A key challenge in drug development is achieving high selectivity for the intended biological target to minimize side effects. For kinase inhibitors like those targeting VEGFR-2, achieving selectivity over other kinases is a significant obstacle.

Pharmacokinetics and ADMET Properties: Many promising compounds fail in later stages of development due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Ensuring that new quinoxaline derivatives are not only potent but also possess drug-like properties is a continuous challenge. researchgate.net

Material Stability and Performance: In materials science, challenges include enhancing the power conversion efficiency and long-term stability of quinoxaline-based polymers in solar cells and improving the durability and lifetime of OLEDs and OFETs. beilstein-journals.orgrsc.org

Opportunities:

Scaffold Versatility: The quinoxaline nucleus is a "privileged structure," capable of binding to a wide array of biological targets. researchgate.net This presents a vast opportunity to explore its potential against a broader range of diseases, from cancers and viral infections to neurodegenerative and metabolic disorders. longdom.orgscirp.orgresearchgate.netfrontiersin.org

Structure-Activity Relationship (SAR) Optimization: Extensive research into VEGFR-2 inhibitors has generated a wealth of SAR data. researchgate.netnih.gov Studies have shown, for example, that the 3-methylquinoxalin-2(1H)one moiety can be more advantageous than the 3-methylquinoxaline-2-thiol (B109401) moiety for cytotoxic effects, and that aromatic rings with electron-withdrawing groups can be preferable to aliphatic tails. researchgate.net This knowledge provides a clear roadmap for rationally designing more potent and selective molecules.

Leveraging Greener Synthesis: The development of sustainable and efficient synthetic methods (e.g., photocatalysis, mechanochemistry, green solvents) offers an opportunity to overcome manufacturing hurdles, reduce costs, and minimize environmental impact, making both drug and material production more viable. google.comrsc.org

Advancement in Materials Science: The tunable electronic properties of quinoxalines present a significant opportunity to design next-generation organic electronic materials. beilstein-journals.org By systematically modifying the molecular structure, researchers can optimize properties like charge mobility, energy levels, and light absorption to create highly efficient and flexible devices for energy and display technologies. northeastern.edubeilstein-journals.org

Q & A

Q. Table 1: Comparison of Synthetic Methods

Advanced Synthesis

Q: How can reaction conditions be optimized to control regioselectivity in the synthesis of this compound derivatives? A: Regioselectivity is influenced by solvent polarity, temperature, and catalyst choice. For example:

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor double substitution on DCQX, while ethanol promotes single substitution .

- Catalysts : CeO₂ nanoparticles enhance selectivity for 3-methyl derivatives by stabilizing transition states .

- Temperature : Microwave irradiation at 100°C reduces side reactions compared to traditional reflux .

Basic Characterization

Q: What spectroscopic and crystallographic techniques are essential for characterizing this compound? A:

- NMR/IR : ¹H/¹³C NMR confirms amine proton environments (δ 5.4–5.8 ppm for N–H) and C–N stretches (~1297 cm⁻¹) .

- X-ray crystallography : SHELXL refines crystal structures, revealing planar molecular geometries (r.m.s. deviation: 0.188 Å) and intramolecular H-bonding (C–H···N: 2.4 Å) .

Advanced Characterization

Q: How can crystallographic data discrepancies (e.g., bond lengths, torsion angles) be resolved for this compound derivatives? A: Use software suites like WinGX and ORTEP-3 to validate

- SHELXL : Refinement against high-resolution data (R factor < 0.04) minimizes errors in bond-length precision (mean σ(C–C) = 0.002 Å) .

- Hydrogen bonding : Compare experimental O–H···N (2.8–3.0 Å) and π–π interactions (3.59 Å) with DFT-calculated values .

Basic Applications

Q: What biological activities have been reported for this compound derivatives? A:

- Antimicrobial : N-ethyl derivatives show activity against Gram-positive bacteria (MIC: 8–16 µg/mL) via membrane disruption .

- Fluorescence : Planar structures enable π–π stacking, leading to fluorescence quantum yields of 0.2–0.4 in ethanol .

Advanced Applications

Q: How can fluorescence properties of this compound be experimentally tuned for material science applications? A:

- Structural modifications : Introduce electron-withdrawing groups (e.g., –NO₂) to redshift emission wavelengths .

- Crystal engineering : Leverage intermolecular H-bonds (N–H···O) and π–π interactions to enhance solid-state fluorescence .

Data Analysis

Q: How can computational methods resolve contradictions in reaction mechanisms for quinoxaline derivatives? A:

- DFT calculations : Model transition states to explain regioselectivity in DCQX reactions (ΔG‡ differences > 2 kcal/mol favor 3-methyl products) .

- Docking studies : Predict binding modes of antimicrobial derivatives with bacterial topoisomerases (binding affinity: −8.2 kcal/mol) .

Contradiction Resolution

Q: How can discrepancies in reported synthesis yields (e.g., 68% vs. 82%) be addressed methodologically? A:

- Reproducibility : Standardize solvent purity (HPLC-grade DMF vs. technical grade) and reaction monitoring (TLC vs. LC-MS) .

- Byproduct analysis : Use HRMS to identify side products (e.g., dichloro derivatives) and optimize stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.